molecular formula C13H13NO2 B13894675 1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one CAS No. 214626-85-4

1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one

Cat. No.: B13894675
CAS No.: 214626-85-4
M. Wt: 215.25 g/mol
InChI Key: CLPLVBNNTSXDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoyl-2-methyl-2,3-dihydropyridin-4-one is a heterocyclic compound that belongs to the class of pyridinones. Pyridinones are known for their versatile applications in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors. This compound, in particular, has garnered attention for its potential biological activities and its role as a building block in drug design .

Preparation Methods

The synthesis of 1-benzoyl-2-methyl-2,3-dihydropyridin-4-one typically involves condensation reactions. One common method is the reaction of 2-methyl-3,5-dioxo-1,2,3,5-tetrahydropyridine with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Benzoyl-2-methyl-2,3-dihydropyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into dihydropyridine derivatives.

    Substitution: The benzoyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-benzoyl-2-methyl-2,3-dihydropyridin-4-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

1-Benzoyl-2-methyl-2,3-dihydropyridin-4-one can be compared with other pyridinone derivatives such as:

    1-Phenyl-2-methyl-2,3-dihydropyridin-4-one: Similar structure but with a phenyl group instead of a benzoyl group.

    2-Methyl-2,3-dihydropyridin-4-one: Lacks the benzoyl group, leading to different chemical properties and biological activities.

The uniqueness of 1-benzoyl-2-methyl-2,3-dihydropyridin-4-one lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities .

Properties

IUPAC Name

1-benzoyl-2-methyl-2,3-dihydropyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-10-9-12(15)7-8-14(10)13(16)11-5-3-2-4-6-11/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPLVBNNTSXDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=CN1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572546
Record name 1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214626-85-4
Record name 1-Benzoyl-2-methyl-2,3-dihydropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.